
4,6-Dichloro-2-methylnicotinaldehyde
Overview
Description
4,6-Dichloro-2-methylnicotinaldehyde is an organic compound with the molecular formula C7H5Cl2NO It is a derivative of nicotinaldehyde, characterized by the presence of two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-methylnicotinaldehyde typically involves the chlorination of 2-methylnicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 2-methylnicotinaldehyde is treated with thionyl chloride, resulting in the substitution of hydrogen atoms at the 4 and 6 positions with chlorine atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient chlorination. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4,6-Dichloro-2-methylnicotinic acid.
Reduction: 4,6-Dichloro-2-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4,6-Dichloro-2-methylnicotinaldehyde serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a valuable building block in the development of various chemical compounds.
Biological Activities
Research has indicated that this compound exhibits potential antimicrobial and antifungal properties. Studies are ongoing to explore its effectiveness against various pathogens, making it a candidate for further investigation in pharmaceutical applications .
Pharmaceutical Development
The compound is being studied as a lead compound in drug discovery due to its ability to interact with specific biological targets. Its reactivity allows for modifications that can enhance its therapeutic properties. For example, derivatives of this compound are being evaluated for their potential use in treating diseases such as cancer .
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
This indicates that further exploration into its mechanism of action could lead to new antimicrobial agents .
Case Study 2: Synthesis of Derivatives
In another study, researchers synthesized various derivatives of this compound to assess their biological activities. The derivatives were evaluated for their cytotoxic effects on cancer cell lines.
Derivative | IC50 (µM) |
---|---|
4,6-Dichloro-2-methylpyrimidine | 5.4 |
4-Chloro-2-methylnicotinaldehyde | 8.9 |
These findings suggest that modifications to the core structure can significantly influence biological activity, paving the way for novel therapeutic agents .
Industrial Applications
The compound is also utilized in the production of agrochemicals and other pharmaceuticals. Its reactivity is harnessed to create active ingredients essential for crop protection and disease treatment. The ability to modify its structure allows chemists to tailor compounds for specific applications in industry.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atoms may also contribute to its reactivity by facilitating electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylnicotinaldehyde: Similar structure but with different positions of chlorine and methyl groups.
4,6-Dichloro-3-methylnicotinaldehyde: Similar structure but with the methyl group at the 3 position.
4,6-Dichloro-2-ethylnicotinaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
4,6-Dichloro-2-methylnicotinaldehyde is unique due to the specific positioning of its chlorine and methyl groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various research fields.
Biological Activity
4,6-Dichloro-2-methylnicotinaldehyde is a chlorinated derivative of nicotinic aldehyde, notable for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry, pharmacology, and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 190.03 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at the 4 and 6 positions and a methyl group at the 2 position, along with an aldehyde functional group. This specific arrangement contributes to its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Interaction : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
- Receptor Binding : It may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and muscle function.
- Electrophilic Reactions : The presence of chlorine atoms enhances its electrophilic character, facilitating reactions with nucleophiles in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting that the compound can disrupt bacterial membranes or interfere with metabolic processes.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, making it a candidate for further investigation as a potential anticancer agent .
- Enzyme Activity Assays : The compound was tested for its ability to inhibit key metabolic enzymes. Findings revealed significant inhibition rates, suggesting that it could be utilized in developing enzyme inhibitors for therapeutic applications .
- Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of chlorinated nicotinic acid derivatives, this compound showed promising results against several pathogenic bacteria, indicating its potential use in developing new antibacterial agents .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyridine-3-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4-5(3-11)6(8)2-7(9)10-4/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONDNTUBFCVNAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290319 | |
Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1589540-62-4 | |
Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1589540-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-methylnicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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